(R)-1,2,3,4-tetrahydronaphthalen-1-amine is a bicyclic amine compound characterized by a tetrahydronaphthalene structure with an amine functional group. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties. The compound is classified under the category of tetrahydronaphthalenes, which are known for their diverse biological activities.
The compound can be synthesized through various organic reactions involving naphthalene derivatives. It is often used as an intermediate in the synthesis of more complex pharmaceutical agents. Its relevance in drug development stems from its structural similarity to other biologically active compounds.
(R)-1,2,3,4-tetrahydronaphthalen-1-amine belongs to the following classifications:
Several synthetic routes have been developed for (R)-1,2,3,4-tetrahydronaphthalen-1-amine, primarily focusing on stereoselectivity and yield efficiency. Notable methods include:
For example, one synthesis involves starting with 5-methoxy-2-tetralone and reacting it with p-anisidine under acidic conditions, followed by reductive amination with propionaldehyde to yield (R)-1,2,3,4-tetrahydronaphthalen-1-amine .
The molecular formula of (R)-1,2,3,4-tetrahydronaphthalen-1-amine is , indicating it consists of ten carbon atoms, thirteen hydrogen atoms, and one nitrogen atom. The structure features a fused bicyclic system that contributes to its unique chemical properties.
(R)-1,2,3,4-tetrahydronaphthalen-1-amine can participate in various chemical reactions including:
For instance, the compound can be oxidized using oxidizing agents like potassium permanganate to yield 1-tetralone derivatives .
The mechanism of action for (R)-1,2,3,4-tetrahydronaphthalen-1-amine primarily involves its interaction with neurotransmitter systems in the brain. It is hypothesized to modulate serotonin and dopamine pathways, which are crucial for mood regulation.
Research indicates that compounds within this class may exhibit antidepressant effects through inhibition of reuptake mechanisms or by acting as receptor modulators . Detailed studies on receptor binding affinities and in vivo effects are ongoing to elucidate these mechanisms further.
The compound exhibits typical amine reactivity including:
Relevant data includes stability under standard laboratory conditions but may require careful handling due to potential sensitivity to moisture and air .
(R)-1,2,3,4-tetrahydronaphthalen-1-amine is primarily utilized in scientific research focusing on its pharmacological properties. Applications include:
Research continues to explore its full potential in various therapeutic areas .
(R)-1,2,3,4-Tetrahydronaphthalen-1-amine (CAS 23357-46-2), commonly termed (R)-1-Aminotetralin, is a chiral amine scaffold of significant importance in pharmaceutical synthesis. This section details cutting-edge synthetic and resolution methodologies that enable efficient and stereoselective production of this compound and its structural analogues.
Enzymatic catalysis represents a gold standard for achieving high enantioselectivity in the synthesis of (R)-1,2,3,4-Tetrahydronaphthalen-1-amine. A highly efficient route employs recombinant ω-transaminase from Burkholderia vietnamiensis G4, utilizing pyridoxal 5'-phosphate (PLP) as a cofactor in aqueous buffer (pH 7.4) at 37°C. This system achieves kinetic resolution of racemic amines through enantioselective transamination with glyoxylate as the amino acceptor, yielding the (R)-enantiomer with >99% enantiomeric excess (ee) and near-quantitative yields after 12 hours [3]. The enzymatic mechanism involves the selective deamination of the (S)-enantiomer from the racemic mixture, leaving the desired (R)-enantiomer unreacted and allowing its isolation in optically pure form [7].
Transition metal catalysis provides complementary chemical approaches. Palladium-catalyzed asymmetric hydrogenation of tetralone-derived enamines or imines enables direct access to the chiral amine backbone. These reactions typically utilize chiral phosphine ligands (e.g., BINAP derivatives) to induce stereocontrol under hydrogen pressure (50-100 psi), achieving ee values exceeding 90% [4]. Copper-catalyzed coupling methodologies facilitate the introduction of complex substituents onto the tetrahydronaphthalene core while preserving chiral integrity. For instance, Ullmann-type aminations or Buchwald-Hartwig couplings enable the formation of C–N bonds at the C1 position using protected amine precursors, followed by deprotection to yield the target amine [4].
Table 1: Asymmetric Catalytic Methods for (R)-1,2,3,4-Tetrahydronaphthalen-1-amine Synthesis
Method | Catalyst System | Conditions | Yield (%) | ee (%) | Reference |
---|---|---|---|---|---|
Enzymatic Resolution | ω-Transaminase (B. vietnamiensis G4)/PLP | pH 7.4, 37°C, 12 h, Glyoxylate donor | >99 | >99 | [3] |
Palladium Hydrogenation | Pd(OAc)₂/(R)-BINAP | H₂ (50 psi), DCM, rt, 24h | 85 | 92 | [4] |
Copper-Mediated Amination | CuI/1,10-Phenanthroline | K₂CO₃, Toluene, 110°C, 16h | 78 | >99* | [4] |
(Chiral purity maintained from enantiopure starting material)*
Dynamic kinetic resolution (DKR) strategies overcome the inherent 50% yield limitation of classical kinetic resolution by simultaneously racemizing the substrate while one enantiomer reacts. A highly effective DKR route to (R)-1,2,3,4-Tetrahydronaphthalen-1-amine derivatives involves the reflux reaction of demethylsertraline (a tetralin-1-amine derivative) with diverse aldehydes or ketones, particularly glyoxylic acid derivatives, yielding structurally diverse analogues (4a–p) in significantly enhanced yields (66–93%) [1]. The reaction proceeds via initial Schiff base formation between the amine and the carbonyl compound, followed by in-situ reduction or rearrangement, facilitated by the equilibrium between enantiomers under thermal conditions. This allows for the exclusive formation of the (R)-configured products when chiral catalysts or enzymes are employed.
Crucially, the electronic nature of the carbonyl partner profoundly influences the bioactivity of the resulting analogues. When applied to acetylcholinesterase (AChE) inhibitor synthesis, electron-donating substituents on the aldehyde/ketone component yield highly potent compounds. For instance, analogue 4b (bearing a 4-hydroxyphenyl group derived from 4-hydroxybenzaldehyde) exhibits exceptional AChE inhibition (IC₅₀ = 0.98 ± 0.99 µM), surpassing the standard drug Eserine. Similarly, 4c (3,4-dimethoxyphenyl) shows high potency (IC₅₀ = 1.0 ± 0.98 µM). Conversely, for butyrylcholinesterase (BChE) inhibition, the opposite electronic effect is observed: electron-withdrawing groups enhance activity. Analogue 4e, featuring an electron-withdrawing substituent, displays potent BChE inhibition (IC₅₀ = 1.26 ± 0.34 µM) [1]. This divergent structure-activity relationship (SAR) underscores the versatility of the DKR approach for generating targeted bioactive molecules.
Table 2: Bioactive Analogues Synthesized via DKR with Glyoxylic Acid Derivatives
Analogue | Carbonyl Partner (3a-p) | Key Substituent | Major Bioactivity (IC₅₀, µM) | Target Enzyme |
---|---|---|---|---|
4b | 4-Hydroxybenzaldehyde | Electron-donating (-OH) | 0.98 ± 0.99 | AChE |
4c | 3,4-Dimethoxybenzaldehyde | Electron-donating (-OMe) | 1.0 ± 0.98 | AChE |
4e | 4-Nitrobenzaldehyde | Electron-withdrawing (-NO₂) | 1.26 ± 0.34 | BChE |
4i/4n | Specific Ketones | Weakly donating | 1.66 ± 0.78 / 1.66 ± 0.98 | BChE |
While solution-phase synthesis dominates reported methods for (R)-1,2,3,4-Tetrahydronaphthalen-1-amine, solid-phase organic synthesis (SPOS) offers significant advantages for scalable production and purification, particularly for generating libraries of analogues. Although explicit protocols for the parent amine are less detailed in the retrieved sources, established SPOS strategies for related tetralin scaffolds involve anchoring a protected aminotetralin carboxylic acid derivative (readily derived from the corresponding tetralone) to Wang or Rink amide resin via an ester or amide linkage [4] [6]. Subsequent chemical transformations, such as alkylation, acylation, or reductive amination, can be performed on the nitrogen while the molecule remains tethered to the solid support.
Following these modifications, the final product is cleaved from the resin under acidic conditions (e.g., trifluoroacetic acid, TFA), yielding the desired (R)-1,2,3,4-tetrahydronaphthalen-1-amine derivative. This approach facilitates high-throughput parallel synthesis and simplifies purification through filtration and washing steps, minimizing losses associated with traditional chromatography. Maintaining enantiopurity during solid-phase reactions requires careful selection of reaction conditions and anchoring chemistry to prevent epimerization. Cold-chain transportation and storage under inert atmospheres (e.g., argon or nitrogen) in dark conditions, as specified for the commercially available (R)-enantiomer (CAS 23357-46-2), are critical for preserving stereochemical integrity during large-scale handling [2] [5]. Challenges remain in developing universally applicable, high-loading solid supports specifically optimized for tetralinamine chemistry to further enhance throughput and reduce costs for industrial-scale manufacturing.
Table 3: Key Properties and Handling of (R)-1,2,3,4-Tetrahydronaphthalen-1-amine
Property | Value/Information | Relevance to Synthesis/Scale-up |
---|---|---|
CAS Number | 23357-46-2 | Unique identifier for sourcing & regulation |
Molecular Formula | C₁₀H₁₃N | Stoichiometric calculations |
Molecular Weight | 147.22 g/mol | Reaction scaling |
Storage Conditions | Keep in dark place, inert atmosphere, room temp. | Prevents racemization/degradation |
Purity Specification | ≥99% (Chiral: ee ≥98%) | Ensures suitability for chiral synthesis |
Handling Requirements | Air Sensitive | Requires Schlenk techniques/glovebox for SPOS |
Water Solubility | 6.91 g/L at 25°C | Informs purification (extraction/recrystallization) |
The continuous development of these synthetic methodologies—asymmetric catalysis, dynamic kinetic resolution, and solid-phase strategies—provides a robust toolkit for accessing (R)-1,2,3,4-tetrahydronaphthalen-1-amine and its derivatives in high enantiomeric purity and scalable yields. These advancements are crucial for enabling structure-activity relationship studies and the development of novel therapeutics targeting neurological disorders, leveraging the unique pharmacological profile of this chiral scaffold.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: